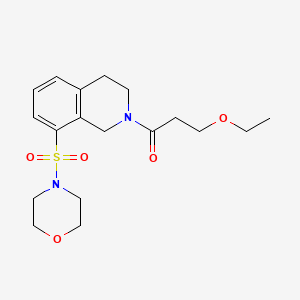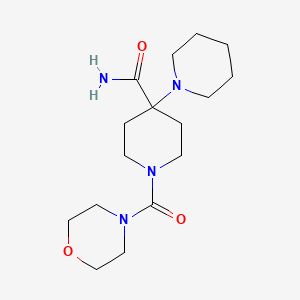
2-(3-ethoxypropanoyl)-8-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves methodologies like the Bischler-Napieralski method, indicating a broad spectrum of synthetic approaches. For instance, the reaction of aminoethylated phenols with aldehydes or ketones can yield various tetrahydroisoquinoline derivatives through cyclization processes (Awad et al., 2001). These methodologies underscore the chemical flexibility and complexity of synthesizing such compounds.
Molecular Structure Analysis
Tetrahydroisoquinolines exhibit a wide range of molecular structures, often determined through spectroscopic data and, in some cases, X-ray crystallography. The structure of these compounds can significantly vary depending on the substituents and the synthetic pathway chosen (Kashdan et al., 1982). The molecular structure analysis is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Tetrahydroisoquinolines participate in a variety of chemical reactions, highlighting their chemical reactivity. For example, they can undergo reactions with hydrazonoyl halides leading to the formation of diverse derivatives. These reactions demonstrate the compounds' ability to engage in complex chemical transformations, which can be exploited in synthetic chemistry for the development of novel compounds (Awad et al., 2001).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds containing the 1,2,3,4-tetrahydroisoquinoline moiety, similar to 2-(3-ethoxypropanoyl)-8-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential as anticancer agents. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown significant cytotoxic activities against various breast cancer cell lines, suggesting their promise in developing safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Synthetic Methodologies
The compound's core structure, 1,2,3,4-tetrahydroisoquinoline, has been a subject of interest in synthetic chemistry, contributing to the development of new synthetic routes and methodologies. For instance, the synthesis and reactivity of derivatives of dihydroisoquinolin-1-yl acetonitrile towards various reagents have been explored, leading to the creation of novel pyrrolo[2,1-a]isoquinoline derivatives with potential pharmaceutical applications (Awad et al., 2001).
Pharmacological Effects
Research into the pharmacological effects of tetrahydroisoquinoline derivatives has revealed their impact on blood pressure, respiration, and smooth muscle. These studies aim to understand the chemical constitution's relationship with physiological action, providing insights into their potential therapeutic uses (Fassett & Hjort, 1938).
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial properties of tetrahydroisoquinoline derivatives have been investigated, highlighting their potential as novel agents in combating infectious diseases. For instance, new diazaborine derivatives and analogues, including tetrahydroisoquinoline structures, have shown activity against bacteria in vitro and in vivo (Grassberger, Turnowsky, & Hildebrandt, 1984).
Nonlinear Optical Properties
Derivatives of tetrahydroisoquinoline have been studied for their nonlinear optical properties, indicating potential applications in optical limiting devices and materials science. The synthesis and characterization of these compounds have contributed to advancements in materials chemistry and photonics (Ruanwas et al., 2010).
Eigenschaften
IUPAC Name |
3-ethoxy-1-(8-morpholin-4-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-2-24-11-7-18(21)19-8-6-15-4-3-5-17(16(15)14-19)26(22,23)20-9-12-25-13-10-20/h3-5H,2,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAMOJBUWPXBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=C(C1)C(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)
![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

